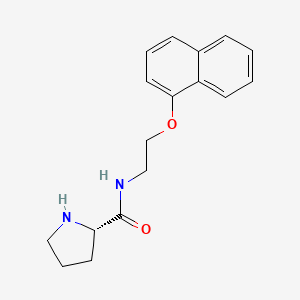
N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide, also known as DPA-714, is a selective ligand for translocator protein 18 kDa (TSPO) that has been extensively studied for its potential applications in various fields of scientific research.
作用机制
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide is still under investigation, but it is thought to involve the modulation of TSPO activity and downstream signaling pathways. TSPO is involved in the regulation of mitochondrial function, steroidogenesis, and apoptosis, among other processes. This compound can modulate TSPO activity and affect these processes, leading to a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, this compound can reduce the production of pro-inflammatory cytokines in activated microglia and astrocytes, leading to the attenuation of neuroinflammation. This compound can also protect neurons from oxidative stress and apoptosis, leading to the preservation of neuronal function and survival. Moreover, this compound can inhibit the growth and metastasis of cancer cells, suggesting its potential as an anti-cancer agent.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide has several advantages for lab experiments, including its high selectivity and affinity for TSPO, its stability and solubility in various solvents, and its availability from commercial sources. However, there are also some limitations to the use of this compound, such as its potential toxicity at high doses, its limited bioavailability in vivo, and its potential off-target effects on other proteins.
未来方向
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide, including the following:
1. Investigating the role of this compound in the regulation of mitochondrial function and energy metabolism.
2. Developing new analogs of this compound with improved pharmacokinetic properties and selectivity for TSPO.
3. Exploring the potential of this compound as a diagnostic tool for imaging TSPO expression in vivo.
4. Investigating the potential of this compound as a therapeutic agent for various diseases, such as neuroinflammation, neurodegeneration, and cancer.
5. Investigating the potential of this compound as a modulator of immune response and inflammation in other cell types and tissues.
In conclusion, this compound is a selective ligand for TSPO that has been extensively studied for its potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The research on this compound is still ongoing, and it holds great promise for the development of new diagnostic and therapeutic tools for various diseases.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide involves the reaction of 2-acetyl-1-isoquinoline with 2,5-dimethylaniline in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the final compound. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been widely used as a tool compound to investigate the role of TSPO in various biological processes, including neuroinflammation, neurodegeneration, and cancer. TSPO is a mitochondrial protein that is highly expressed in activated microglia and astrocytes, which are key players in the immune response and neuroinflammation. This compound can selectively bind to TSPO and modulate its activity, leading to the regulation of immune response and inflammation.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-14(2)17(11-13)20-18(22)12-21-10-9-15-5-3-4-6-16(15)19(21)23/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYVMJGGVBWRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)

![6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)
![1-[(2-Fluorophenyl)methyl]quinoxalin-2-one](/img/structure/B7645605.png)
![(2S)-N-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645606.png)